molecular formula C12H16ClNO3S B14939297 4-[(4-Chlorophenyl)sulfonyl]-2,6-dimethylmorpholine

4-[(4-Chlorophenyl)sulfonyl]-2,6-dimethylmorpholine

Cat. No.: B14939297
M. Wt: 289.78 g/mol
InChI Key: JGMPAFWQQADXMO-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfonyl]-2,6-dimethylmorpholine is an organic compound with the molecular formula C12H16ClNO3S This compound is characterized by the presence of a morpholine ring substituted with a 4-chlorophenylsulfonyl group and two methyl groups It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)sulfonyl]-2,6-dimethylmorpholine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,6-dimethylmorpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed and purified. This method allows for better control of reaction conditions and can be scaled up to produce large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)sulfonyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-[(4-Chlorophenyl)sulfonyl]-2,6-dimethylmorpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a lead compound in drug discovery.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)sulfonyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Bromophenyl)sulfonyl]-2,6-dimethylmorpholine: Similar structure but with a bromine atom instead of chlorine.

    4-[(4-Methylphenyl)sulfonyl]-2,6-dimethylmorpholine: Similar structure but with a methyl group instead of chlorine.

    4-[(4-Fluorophenyl)sulfonyl]-2,6-dimethylmorpholine: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

4-[(4-Chlorophenyl)sulfonyl]-2,6-dimethylmorpholine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the sulfonyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C12H16ClNO3S

Molecular Weight

289.78 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2,6-dimethylmorpholine

InChI

InChI=1S/C12H16ClNO3S/c1-9-7-14(8-10(2)17-9)18(15,16)12-5-3-11(13)4-6-12/h3-6,9-10H,7-8H2,1-2H3

InChI Key

JGMPAFWQQADXMO-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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